Clavam-2-carboxylate Potassium
Description
Properties
Molecular Formula |
C₆H₆KNO₄ |
|---|---|
Molecular Weight |
195.21 |
Synonyms |
(3R,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-3-carboxylate Potassium |
Origin of Product |
United States |
Foundational & Exploratory
Understanding the clavam biosynthetic gene clusters
Deciphering the Clavam Biosynthetic Gene Clusters: A Systems-Level Guide to Streptomyces clavuligerus Secondary Metabolism
Executive Summary
The biosynthetic machinery governing the production of clavulanic acid (CA)—the world’s most clinically significant
Uniquely among bacterial secondary metabolites, the genes governing clavam biosynthesis do not reside in a single contiguous unit. Instead, the evolutionary history of S. clavuligerus has fractured this pathway across three unlinked, coordinately regulated chromosomal clusters[3][4]. This whitepaper structurally dissects the genomic architecture, metabolic flux, and regulatory checkpoints of clavam biosynthesis, while supplying field-proven, self-validating protocols for interrogating these complex paralogous networks.
Genomic Architecture: The Tripartite Clavam Super-System
Unlike the tightly clustered cephamycin C biosynthetic genes, clavam production requires the orchestrated expression of three unlinked gene clusters[3]. The distribution of shared "early" genes and specific "late" genes across discrete loci creates an interconnected biosynthetic web.
The Clavulanic Acid (CA) Gene Cluster
The canonical CA cluster encodes the primary machinery required for the complete synthesis of (3R, 5R) clavulanic acid. It houses the "early genes" (ceaS2, bls2, pah2, cas2) responsible for generating the shared intermediate clavaminic acid, as well as the "late genes" (e.g., cad) required for stereochemical inversion and final oxidation[2][5].
The Clavam Gene Cluster
This distinct locus specifically directs the late stages of (3S, 5S) clavam biosynthesis. Crucially, it contains cas1, an isozyme of clavaminate synthase. Mutational analysis demonstrates that both cas1 and the canonical cas2 pool clavaminic acid for downstream pathways, proving metabolic cross-talk between the unlinked clusters[6].
The Paralog Gene Cluster
This region contains cryptic paralogs of the early pathway genes (ceaS1, bls1, pah1, oat1)[7]. While mutation of canonical genes in the CA cluster causes severe drops in production, complete eradication of early flux requires double knockouts (e.g.,
Table 1. Quantitative Sequence Divergence and Functional Roles of Paralogous Isozymes[5][7]
| Enzyme Function | CA Cluster Locus | Paralog Locus | Nucleotide Identity | Substrate Condition Preference |
| N2-(2-carboxyethyl)arginine Synthase | ceaS2 | ceaS1 | 73% | ceaS2: Constitutive; ceaS1: Complex medium |
| bls2 | bls1 | 60% | Redundant / Compensatory | |
| Proclavaminate Amidinohydrolase | pah2 | pah1 | - | Transcribed polycistronically with ceaS1 |
| Ornithine Acetyltransferase | oat2 | oat1 | 63% | Redundant (argJ provides further compensation) |
| Clavaminate Synthase | cas2 | cas1 (Clavam Cluster) | High | cas2: Constitutive; cas1: Specifically 5S-clavam linked |
The Biosynthetic Pathway: Enzymatic Flux & Branch Points
The biosynthetic trajectory of clavam compounds is bisected into the "early shared steps" and the "late divergent steps."
The early pathway builds the core oxazolidine ring architecture. The sequence initiates with the condensation of L-arginine and glyceraldehyde-3-phosphate by CEAS[2]. Following
Fig 1. Shared early pathway & bifurcation leading to 3R,5R Clavulanic Acid and 5S Clavams.
At (3S, 5S)-clavaminic acid, the pathway bifurcates. CA production undergoes an enigmatic stereochemical inversion requiring N-glycyl-clavaminic acid, ultimately being reduced by Clavulanate Dehydrogenase (CAD) into (3R, 5R) clavulanic acid[2]. Conversely, the 5S pathway retains the original stereochemistry, utilizing gene products like Cvm1 and Cvm5 from the clavam cluster[4].
Transcriptional Regulation: The Two-Component Relay Checkpoint
While the canonical CA cluster is governed tightly by the SARP-family regulator CcaR and the LysR-family regulator ClaR[4][5], the 5S clavam pathway operates under an atypical two-component regulatory cascade involving Snk, Res1, and Res2, situated near the paralog cluster[4].
Understanding this pathway provides strain-engineering targets to ablate non-value 5S clavams, redirecting entire metabolic fluxes strictly toward CA. Snk autophosphorylates in response to nutritional depletion, transferring its phosphate to the regulator Res2. In an elegant checkpoint system, Res1 acts as a phosphatase, dampening the signal to prevent aberrant pathway activation. Activated Res2 initiates transcription of cvm7P, which directly turns on late 5S clavam genes[4][8].
Fig 2. Atypical Two-Component Regulatory cascade (Snk/Res1/Res2) governing 5S Clavam expression.
Experimental Workflows: BGC Elucidation via Target Disruption
To reliably map paralogous functions in S. clavuligerus, experiments must overcome polar effects (where knocking out one gene suppresses downstream operon members) and unlinked phenotypic complementation. The following methodology establishes a self-validating framework for analyzing ceaS1 vs ceaS2 causality[5][7].
Protocol: Self-Validating Marker-Exchange Mutagenesis of Paralogous Isozymes
Phase 1: Causality-Driven Plasmid Construction Rationale: Simply inserting an antibiotic cassette often terminates polycistronic transcripts (e.g., the ceaS1-bls1-pah1 operon[5]). To prove causality, we use an in-frame deletion strategy paired with a specialized counter-selectable marker.
-
Homology Arm PCR: Amplify 1.5 kb regions upstream and downstream of ceaS1.
-
Assembly: Clone the arms flanking a non-polar apramycin resistance cassette (
) using Gibson Assembly into a high-copy E. coli vector (e.g., pOJ260) containing the neo gene (Kanamycin resistance) in the backbone. -
Self-Validation Check: Sequence the fusion junctions to ensure the start/stop codons perfectly align to the native reading frame of downstream bls1, avoiding translational blockades.
Phase 2: Biparental Conjugation and Double-Crossover Selection Rationale:S. clavuligerus restricts foreign DNA. Utilizing methylation-deficient E. coli ET12567 (pUZ8002) circumvents host restriction, transferring the plasmid via conjugation.
-
Conjugation: Spot E. coli donor and S. clavuligerus recipient spores onto ISP4 agar supplemented with 10 mM
. Incubate for 16h at 28°C. -
Overlay: Overlay with nalidixic acid (to kill the E. coli donor) and apramycin (to select for integrants).
-
Counter-Selection (The Self-Validating Matrix): Replica-plate primary transformants onto two plates: ISP4 + Apramycin and ISP4 + Kanamycin.
-
Single Crossover (Integration):
, . -
Double Crossover (Replacement):
, . Only proceed with these.
-
Phase 3: Pathway Verification via LC-MS/MS & Complementation Rationale: Without complementing the mutation in trans, you cannot definitively rule out off-target genomic rearrangements caused by the recombination event.
-
Fermentation: Grow the
ceaS1 mutants alongside WT in defined Starch-Asparagine (SA) media and complex Soy media. -
Extraction & Profiling: Extract the supernatant using solid-phase extraction. Analyze via LC-MS/MS utilizing MRM (Multiple Reaction Monitoring) tailored to (3R, 5R) clavulanic acid (m/z 198
136). -
In trans Complementation: Introduce the native ceaS1 gene on an integrative vector (e.g., pSET152) into the
ceaS1 mutant. -
Self-Validation Check: Wild-type levels of Clavulanic Acid must be restored in complex media. If the
ceaS1 mutant fails to produce CA in soy media but retains it in SA media, the conditional redundancy of ceaS2 is confirmed[5].
Conclusion
Optimizing industrial strains of Streptomyces clavuligerus relies on disrupting the competition between the CA and 5S clavam branches, exploiting the compensatory nature of the early shared pathway paralogs, and rewiring the atypical regulatory cascades (Snk/Res1/Res2). Understanding these distributed gene clusters not only unlocks hyper-production via rational strain engineering but also serves as a premier blueprint for untangling multi-locus natural product biosynthesis.
References
- Two Sets of Paralogous Genes Encode the Enzymes Involved in the Early Stages of Clavulanic Acid and Clavam Metabolite Biosynthesis in Streptomyces clavuligerus. Antimicrobial Agents and Chemotherapy - ASM Journals.
- The Paralogous Pairs of Genes Involved in Clavulanic Acid and Clavam Metabolite Biosynthesis Are Differently Regulated in Streptomyces clavuligerus. PMC (NIH).
- 5S clavam biosynthetic genes are located in both the clavam and paralog gene clusters in Streptomyces clavuligerus. PubMed (NIH).
- Three unlinked gene clusters are involved in clavam metabolite biosynthesis in Streptomyces clavuligerus. Canadian Science Publishing.
- Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus. PMC (NIH).
- 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus. PMC (NIH).
- Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus. MDPI.
- Comparative Genomics and Metabolomics Analyses of Clavulanic Acid-Producing Streptomyces Species Provides Insight Into Specialized Metabolism. Frontiers.
Sources
- 1. Frontiers | Comparative Genomics and Metabolomics Analyses of Clavulanic Acid-Producing Streptomyces Species Provides Insight Into Specialized Metabolism [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Paralogous Pairs of Genes Involved in Clavulanic Acid and Clavam Metabolite Biosynthesis Are Differently Regulated in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 5S clavam biosynthetic genes are located in both the clavam and paralog gene clusters in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening Protocol for β-Lactamase Inhibitors Using a Chromogenic Nitrocefin Assay
Audience: Discovery Biologists, Assay Development Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Hit-to-Lead Validation, Enzyme Kinetics
Introduction & Scientific Rationale
The rapid dissemination of multidrug-resistant Gram-negative bacteria is predominantly driven by the production of β-lactamases—enzymes that aggressively hydrolyze the β-lactam ring of penicillins, cephalosporins, and carbapenems[1]. To protect these vital antibiotics, clinical therapies increasingly rely on co-administering β-lactamase inhibitors (e.g., clavulanic acid, tazobactam)[2]. However, as enzymes mutate (e.g., ESBLs like CTX-M-15 or carbapenemases like KPC), there is an urgent need to screen novel chemical libraries for next-generation inhibitors[3].
Mechanistic Basis of the Assay
This protocol details a robust, self-validating 96/384-well screening assay relying on Nitrocefin , a highly sensitive chromogenic cephalosporin. Intact nitrocefin absorbs maximally at 390 nm (yellow). Upon cleavage of its β-lactam ring by a β-lactamase, the conjugation of the molecule is extended, shifting the absorbance maximum to 490 nm (red)[4]. This stoichiometric shift allows for real-time, continuous spectrophotometric quantification of enzymatic velocity (
By monitoring the suppression of this colorimetric shift, researchers can quantitatively assess the potency (
Figure 1: Biochemical mechanism of Nitrocefin hydrolysis vs. covalent inhibitor binding.
Experimental Design & Causality
To guarantee Trustworthiness (E-E-A-T) and reproducibility in High-Throughput Screening, specific biophysical variables must be controlled:
-
Kinetic vs. Endpoint Readout : We strongly mandate a kinetic readout (measuring
) over a single-point endpoint read. Causality: Screening libraries often contain compounds with intrinsic yellow/red absorbance. Calculating the initial velocity ( ) intrinsically subtracts static background absorbance, eliminating false positives caused by colored compounds. -
Pre-incubation Time : Standard serine-β-lactamase inhibitors (like penicillanic acid sulfones) are mechanism-based suicide inhibitors[6]. Causality: They require sufficient time (typically 10–15 minutes) to covalently trap the active site serine[3]. Without pre-incubation, the measured
will be artificially weakened. -
Buffer Additives (Triton X-100 & BSA) : Causality: High-throughput screens are highly susceptible to PAINS (Pan-Assay Interference Compounds), which often act as non-specific micellar aggregators. Adding 0.01% Triton X-100 and 0.1 mg/mL BSA suppresses promiscuous, aggregation-based inhibition, ensuring target-specific kinetic data.
Step-by-Step Screening Protocol
Reagents and Materials
-
Assay Buffer: 50 mM Sodium Phosphate (NaPi), pH 7.0, supplemented with 0.01% (v/v) Triton X-100 and 0.1 mg/mL BSA.
-
Target Enzyme: Recombinant β-lactamase (e.g., TEM-1, CTX-M-15, or NDM-1) diluted in Assay Buffer to a working concentration that yields a linear
of 0.100 - 0.150 OD/min. -
Substrate Solution: Nitrocefin (Stock 10 mM in DMSO). Dilute to
the desired final concentration in Assay Buffer just before use. Note: Setting the final nitrocefin concentration near its value ensures the assay remains sensitive to competitive inhibitors. -
Positive Control Inhibitor: Clavulanic Acid or Tazobactam (10 mM stock in DMSO)[5].
Automated Workflow
Figure 2: HTS Workflow and automation sequence for inhibitor screening.
Execution Steps (96-Well Format)
-
Compound Plating: Dispense 2 µL of test compounds, reference inhibitors (dose-response curve), or DMSO (vehicle control) into clear-bottom 96-well plates. Keep final DMSO concentration ≤ 2% to preserve enzyme integrity.
-
Enzyme Addition: Add 48 µL of the working Recombinant β-lactamase solution to all wells, excluding the "Blank" control wells (add 48 µL of Assay Buffer instead).
-
Pre-Incubation: Incubate the plate in the dark at room temperature (25°C) for 15 minutes.
-
Substrate Initiation: Rapidly add 50 µL of the Nitrocefin Substrate Solution (e.g., 200 µM working stock to yield a 100 µM final concentration) to all wells[5].
-
Kinetic Measurement: Immediately transfer the plate to a microplate spectrophotometer. Read absorbance at 490 nm every 30 seconds for 15 to 30 minutes.
Assay Validation and Data Analysis
System Self-Validation (Z'-Factor)
Prior to primary screening, the assay’s robustness must be validated by calculating the Z'-factor[7]. A high-quality HTS assay requires a Z'-factor
-
: Mean maximum initial velocity (
) of the uninhibited enzyme. - : Mean background velocity (no enzyme or fully inhibited enzyme).
- : Standard deviations of the respective controls.
The Z'-factor mathematically guarantees that the assay's dynamic range is statistically wide enough to separate true hits from background noise variation[7].
Calculating Percent Inhibition &
-
Extract the initial velocity (
) by calculating the slope ( ) of the linear portion of the reaction curve (usually the first 5-10 minutes). -
Calculate the % Inhibition for each well:
-
Plot % Inhibition vs. Log[Inhibitor] using a 4-parameter logistic (4PL) non-linear regression model to determine the
.
Reference Benchmarks
To ensure the assay is performing correctly, validate your system against commercially available standard inhibitors. The measured
Table 1: Benchmark
| Inhibitor | Enzyme Target | Enzyme Class | Pre-incubation | Representative |
| Clavulanic Acid | TEM-1 | Class A (2b) | 5-10 min | ~0.08 µM[2] |
| Tazobactam | CTX-M-15 | Class A (2be) | 5-10 min | ~0.006 µM[3] |
| Enmetazobactam | CTX-M-15 | Class A (2be) | 5-10 min | ~0.007 µM[6] |
(Note: Deviations of >3-fold from these benchmarks typically indicate suboptimal pre-incubation times, incorrect substrate concentrations (
References
1.[1] National Center for Biotechnology Information (NCBI). Updated Functional Classification of β-Lactamases. Retrieved from 1 2.[5] BenchChem. Validating the Beta-Lactamase Inhibitory Activity of Novel Compounds: A Comparative Guide. Retrieved from5 3.[4] Nitrocefin.com. Nitrocefin as a Quantitative Tool in β-Lactamase Kinetics and Resistance Profiling. Retrieved from4 4.[7] Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 4(2):67-73. Retrieved from 7 5.[3] PLOS One. Biochemical Characterization of CTX-M-15 from Enterobacter cloacae and Designing a Novel Non-β-Lactam-β-Lactamase Inhibitor. Retrieved from 3 6.[2] Antimicrobial Agents and Chemotherapy. Construction and Characterization of Mutants of the TEM-1 β-Lactamase Containing Amino Acid Substitutions Associated with both Extended-Spectrum Resistance and Resistance to β-Lactamase Inhibitors. Retrieved from 2 7.[6] ASM Journals. Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. Retrieved from 6
Sources
- 1. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and Characterization of Mutants of the TEM-1 β-Lactamase Containing Amino Acid Substitutions Associated with both Extended-Spectrum Resistance and Resistance to β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of CTX-M-15 from Enterobacter cloacae and Designing a Novel Non-β-Lactam-β-Lactamase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nitrocefin.com [nitrocefin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Analytical Method Development for Clavulanate Impurities: A Comprehensive Guide for Method Optimization and Validation
Introduction
Clavulanate potassium is a potent, irreversible
This guide details a rigorously validated, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) driven framework for developing and optimizing stability-indicating HPLC methods for clavulanate impurities.
Mechanistic Insights: The "Why" Behind the Method
To develop a robust analytical method, scientists must first understand the mechanisms of impurity formation. Method conditions themselves can induce artificial degradation, leading to false out-of-specification (OOS) results if causality is not understood.
-
Hydrolytic Ring Opening: At pH levels below 3.0 or above 6.0, the
-lactam ring undergoes rapid hydrolysis. This dictates that all sample diluents and aqueous mobile phases must be strictly buffered to the stability optimum of pH 4.0 – 4.4[3][4]. -
Dimerization (Impurity E Formation): Clavulanate Related Substance E is a dimeric impurity formed via the condensation of the imino group of one degraded clavulanic acid molecule with the carboxyl group of another[2]. Because this reaction accelerates as a function of API concentration and temperature, autosampler temperature control (4°C) is mandatory to prevent in-vial formation of Impurity E during long analytical sequences[2].
-
Process Impurities: Residual reagents, such as 2-ethylhexanoic acid (used during salt formation and crystallization), can co-precipitate with the API. Because 2-ethylhexanoic acid lacks a strong UV chromophore, orthogonal techniques like Ion Chromatography (IC) or GC-FID must be multiplexed into the control strategy[5].
Visualization of Clavulanate Degradation Pathways
Figure 1: Mechanistic pathways detailing the degradation of Clavulanic Acid into primary impurities.
Clavulanate Impurity Profiling
Regulatory bodies (ICH Q3A/B) require the explicit quantification of both process-related and degradation impurities. Below is a structured summary of the critical clavulanate impurities monitored during lot release and stability testing.
Table 1: Key Clavulanate Impurities and Detection Strategies
| Impurity Designation | Chemical Nature / IUPAC Name | Origin / Mechanism | Analytical Detection Strategy |
| Impurity A | 2,2′-(pyrazine-2,5-diyl)diethanol | Degradation (Decarboxylation & pyrazine ring formation) | RP-HPLC-UV (210 - 230 nm) |
| Impurity E | Clavulanic acid dimer | Degradation / Process (Concentration dependent condensation) | RP-HPLC-UV / LC-MS/MS[2] |
| Impurity G | Complex aromatic/pyrazine derivatives | Degradation (Advanced oxidation/hydrolysis) | RP-HPLC-UV |
| 2-Ethylhexanoic Acid | Aliphatic carboxylic acid | Process-related (Precipitation agent) | Ion Chromatography (IC) or GC[5] |
Analytical Method Development: QbD Approach
Method parameters are not arbitrary; they are selected to create a self-validating system that ensures system suitability and peak integrity.
Table 2: Optimized Chromatographic Conditions (Stability-Indicating HPLC)
| Parameter | Specification | Causality / Scientific Rationale |
| Analytical Column | End-capped C18 (e.g., 250 x 4.6 mm, 5 µm) | End-capping minimizes secondary silanol interactions with basic pyrazine impurities (like Impurity A), improving peak tailing factors ( |
| Mobile Phase A | 0.1 M Monobasic Sodium Phosphate, pH 4.0 – 4.4 | Phosphate buffering strictly controls the |
| Mobile Phase B | 50% Mobile Phase A / 50% Acetonitrile or Methanol | Gradient elution is required to wash out strongly retained late-eluting dimeric degradation products (Impurity E)[1][2]. |
| Flow Rate | 1.0 – 2.0 mL/min | Allows tuning of resolution ( |
| Detection Wavelength | UV at 210 nm or 230 nm | 210 nm offers optimal sensitivity for the strained enol ether system of the clavulanate core[6]. |
| Autosampler Temp. | 4°C (Critical Control Point) | Thermolability dictates refrigeration to prevent standard/sample degradation over a 24-hour sequence run[2]. |
Method Development & Execution Workflow
Figure 2: Step-by-step workflow for stability-indicating HPLC analysis of clavulanate.
Experimental Protocol: Related Substances by HPLC
This self-validating protocol ensures that all quantitative measurements of degradation products accurately reflect the API batch quality and not analytical artifacts.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 13.8 g of monobasic sodium phosphate (
) in 1000 mL of HPLC-grade water (0.1 M). Adjust the pH meticulously to 4.0 ± 0.1 using dilute phosphoric acid[3]. Filter through a 0.22 µm membrane. Note: Deviating by pH units will cause baseline drift and compromise the stability of the injected sample. -
Mobile Phase B (Organic Modifier): Prepare a mixture of Mobile Phase A and HPLC-grade Acetonitrile or Methanol (e.g., 50:50 v/v) depending on the targeted impurity separation profile[3][7].
Step 2: Standard Preparation (Self-Validating Reference)
Expert Insight: Clavulanate potassium is extremely hygroscopic. Therefore, pharmacopeial methods utilize USP Clavulanate Lithium Reference Standard (RS) due to its superior solid-state stability and handling properties[3][4].
-
Equilibrate the Clavulanate Lithium RS to room temperature inside a desiccator before opening.
-
Weigh accurately and dissolve the RS in HPLC-grade water to obtain a concentration of ~5 µg/mL.
-
Calculate the standard concentration in terms of clavulanate potassium equivalent using the molecular weight conversion factor:
(MW Potassium 237.3 / MW Lithium 205.1)[3].
Step 3: Sample Preparation
-
Transfer exactly 100 mg of Clavulanate Potassium API into a 10-mL volumetric flask[3].
-
Dissolve and dilute to volume with HPLC-grade water (Final concentration: 10 mg/mL)[6].
-
Critical: Immediately transfer the sample vial to the HPLC autosampler pre-chilled to 4°C to arrest hydrolytic degradation and prevent artifactual Impurity E formation[2].
Step 4: System Suitability Testing (SST)
Inject the System Suitability Solution (typically containing Amoxicillin and Clavulanate standards). Verify the following parameters before proceeding:
-
Resolution (
): Not less than 13 between the clavulanic acid peak and amoxicillin peak[3][4]. -
Tailing Factor (
): Not more than 2.0 for the clavulanic acid peak[3]. -
Column Efficiency (
): 2000 theoretical plates[3]. -
Precision: Relative standard deviation (%RSD) for replicate standard injections
2.0%[3].
Step 5: Gradient Execution and Calculation
-
Equilibrate the system with 100% Mobile Phase A for 15 minutes[3].
-
Inject 20 µL of the Sample and Standard solutions.
-
Execute a linear gradient from 0% Phase B to 50% Phase B over 11 minutes (adjust based on column dimensions to ensure elution of late impurities like Substance E)[3].
-
Calculate the percentage of each impurity utilizing the formula:
Where is standard concentration, is the individual impurity peak response, and is the standard peak response[3]. Ensure the sum of all impurity peaks is 2.0%[3].
References
-
USP Monographs: Clavulanate Potassium. United States Pharmacopeia (USP). URL: [Link]
-
Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. PubMed / Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. SciELO / Brazilian Journal of Pharmaceutical Sciences. URL:[Link]
-
APPLICATION - Clavulanate Potassium and Related Substances (App ID 24114). Phenomenex. URL: [Link]
Sources
- 1. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. drugfuture.com [drugfuture.com]
- 7. rjptonline.org [rjptonline.org]
How to use nitrocefin for beta-lactamase activity measurement
Application Note & Protocol: High-Sensitivity Measurement of β-Lactamase Activity Using Nitrocefin
Target Audience: Researchers, bioprocessing scientists, and drug development professionals. Focus: Enzymatic quantification, antimicrobial resistance (AMR) profiling, and high-throughput inhibitor screening.
Introduction & Mechanistic Overview
The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates highly robust tools to track and quantify β-lactamase expression[1]. Nitrocefin (CAS 41906-86-9) is universally recognized as the gold standard chromogenic cephalosporin substrate for this purpose[2]. It is highly sensitive to hydrolysis by nearly all known serine- and metallo-β-lactamases produced by Gram-positive and Gram-negative bacteria[3].
The Causal Mechanism of Action:
The core utility of nitrocefin derives from its conjugated dinitrostyryl group[4]. In its intact state, the molecule exhibits a distinctive yellow color with an absorbance maximum (
Fig 1. Mechanistic pathway of nitrocefin hydrolysis and subsequent optical shift.
Reagent Preparation & Physicochemical Handling
To guarantee assay trustworthiness, the physicochemical vulnerabilities of nitrocefin must be respected. Nitrocefin is notoriously insoluble in water or ethanol; therefore, all primary stock solutions must be formulated in pure Dimethyl Sulfoxide (DMSO)[5].
Furthermore, diluted aqueous nitrocefin will undergo slow, spontaneous hydrolysis even in the absence of an enzyme[6]. Therefore, working solutions must be generated strictly just prior to each use[1].
Table 1: Formulations and Causal Rationale
| Component | Concentration / Solvent | Storage & Stability | Mechanistic Rationale |
| Nitrocefin Stock | 10–20 mg/mL in ≥99% DMSO | -20°C, dark (stable for months) | Nitrocefin is insoluble in water. DMSO ensures full solvation and prevents premature degradation[1][5]. |
| Working Solution | 0.5–1.0 mg/mL (or ~1 mM) in Buffer | Ice, dark (Use within 1 day) | Required for enzyme compatibility[3]. Extended time in water drives spontaneous background hydrolysis. |
| Assay Buffer | 50 mM Phosphate Buffer, pH 7.0–7.5 | 4°C or Room Temp | Mimics optimal physiological pH to maintain the target enzyme's functional 3D geometry[1]. |
Self-Validating Experimental Protocols
A scientifically rigorous protocol functions as a self-validating system. Both qualitative and quantitative assays below embed strict control parameters (blank, positive, and negative checks) to isolate true catalytic turnover from artifactual background noise.
Protocol A: Rapid Qualitative Screening (Slide/Lysate Method)
Application: High-throughput triage of bacterial colonies or crude lysates for baseline resistance.
-
Working Solution Preparation: Dilute the DMSO stock 1:10 into 50 mM Phosphate Buffer (pH 7.0) to achieve a ~1.0 mg/mL (approx. 2 mM) working solution[6]. The liquid must appear distinctively yellow.
-
Matrix Setup: Apply 1 drop (~50 µL) of the working solution onto a clean glass slide or add directly to 1 mL of sonicated bacterial cell lysate[6].
-
Inoculation: Using a sterile loop, smear an isolated bacterial colony directly into the drop.
-
Validation Controls: Ensure a drop of buffer + nitrocefin is run in parallel as a negative baseline control.
-
Incubation & Readout: Monitor continuously at room temperature. A rapid transition from yellow to pink/red within 5 to 30 minutes dictates a definitive positive presence of β-lactamase[3].
Protocol B: Quantitative Kinetic Microplate Assay
Application: Precise specific-activity measurement, EC50/IC50 determination, and inhibitor compound screening.
Fig 2. Step-by-step experimental workflow for high-throughput quantitative microplate assays.
-
Sample Preparation: Clarify biological samples or fermentation media by centrifugation (
, 20 min, 4°C) to remove insoluble debris that causes light scattering[7]. -
Plate Setup: Use a clear, flat-bottom 96-well microplate. Setup the following wells in duplicate:
-
Sample Wells: Add 1–50 µL of sample supernatant. Bring volume to 50 µL using Assay Buffer[7].
-
Reagent Blank (Critical): 50 µL Assay Buffer (Controls for spontaneous nitrocefin degradation).
-
Positive Control: Known concentration of purified β-lactamase in 50 µL Buffer (Validates substrate integrity)[8].
-
-
Reaction Mix: Prepare a reaction master mix containing 48 µL of Assay Buffer and 2 µL of nitrocefin working solution per reaction[7].
-
Initiation: Rapidly add 50 µL of the reaction mix to all wells (Final volume = 100 µL).
-
Kinetic Readout: Immediately transfer the plate to a spectrophotometric reader. Read absorbance kinetically at 486 nm or 490 nm every 1 minute for 30–60 minutes at 25°C[7][8]. Ensure the instrument is protected from ambient light.
Data Interpretation & Causal Analysis
Kinetic readings strictly outperform endpoint readings because they bypass the non-linear plateau phase caused by substrate depletion[7]. By isolating the linear phase of the reaction curve (Absorbance vs. Time), exact enzymatic limits are quantified.
Table 2: Quantitative Parameters & Constants
| Parameter | Value / Formula | Scientific Context |
| Target Wavelength | 486 nm to 490 nm | Captures the peak absorbance ( |
| Extinction Coefficient ( | 20,500 M | The molar absorptivity of the degraded product at 486 nm, necessary for absolute quantitation[9]. |
| Unit Definition | 1.0 µmol/min at 25°C, pH 7.0 | One Unit (U) is the standard quantity of enzyme required to hydrolyze 1 µmole of nitrocefin per minute[8]. |
Calculating Specific Enzymatic Activity:
Using the Beer-Lambert Law, extract two timepoints (
Where:
- = Total reaction volume (mL)
-
= 20.5 mM
cm (Adjusted from 20,500 M cm for micro-molar conversions)[9] - = Path length of the light through the microplate well (typically ~0.3 cm for a 100 µL volume)
- = Volume of the initial biological sample added to the well (mL)
Application Scientist Troubleshooting
-
Issue: High background absorbance (Pink/Red color in the Blank Well).
-
Causality: Nitrocefin underwent spontaneous hydrolysis before the assay began. This usually happens if the working solution was left in an aqueous buffer for
hours, or the frozen stock was repeatedly exposed to freeze/thaw cycles and ambient light[8]. -
Fix: Discard the reagent. Prepare a fresh working solution directly from a preserved DMSO stock[1].
-
-
Issue: Absorbance plateauing too quickly (< 5 minutes).
-
Causality: The target enzyme concentration is heavily saturating the substrate, depleting all available nitrocefin instantly and exiting zero-order kinetics.
-
Fix: Serially dilute the biological sample 1:10 and 1:100 in the assay buffer to bring the rate down into a measurable linear dynamic range[8].
-
References
-
Practical Considerations for Nitrocefin Use in Evolution and Resistance Studies Source: nitrocefin.com URL:[Link]
-
Nitrocefin: Precision Chromogenic Cephalosporin for β-Lactamase Detection Source: nitrocefin.com URL:[Link]
-
Nitrocefin hydrolysis assay Source: bio-protocol.org URL:[Link]
-
Nitrocefin Technical Specifications Source: cyrusbio.com.tw URL:[Link]
-
Nitrocefin in β-Lactamase Detection: Insights for Resistance Studies Source: nitrocefin.com URL:[Link]
-
Beta-Lactamase Activity Colorimetric Assay Kit Protocol Source: assaygenie.com URL:[Link]
-
Important Role of a Putative Lytic Transglycosylase Cj0843c in β-Lactam Resistance Source: frontiersin.org URL:[Link]
Sources
- 1. nitrocefin.com [nitrocefin.com]
- 2. Nitrocefin [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. nitrocefin.com [nitrocefin.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. toku-e.com [toku-e.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
Troubleshooting & Optimization
Addressing matrix effects in LC-MS analysis of clavam compounds
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . As a Senior Application Scientist, I frequently see clavam compounds—specifically clavulanic acid —cause severe headaches during method development. While its co-administered partner, amoxicillin, behaves relatively well, clavulanic acid is highly polar, chemically unstable, and extremely susceptible to matrix-induced ion suppression.
This guide abandons generic advice to focus strictly on the physical chemistry and causality behind clavulanic acid matrix effects, providing self-validating workflows to secure your bioanalytical data.
Section 1: Troubleshooting & Mechanistic FAQs
Q1: Why does clavulanic acid suffer from such severe ion suppression compared to other β-lactams?
The Causality: Clavulanic acid lacks large hydrophobic moieties, making it extremely polar. On standard C18 reversed-phase columns, it exhibits poor retention, eluting very close to the void volume (
Q2: Standard Protein Precipitation (PPT) leaves massive matrix effects. What is the optimal extraction strategy? The Causality: Acetonitrile or methanol PPT successfully crashes out large proteins, but it leaves glycerophospholipids dissolved in the supernatant. Because clavulanic acid elutes exactly where these phospholipids elute, direct injection of PPT supernatant is unviable. The Fix: You must selectively isolate the polar fraction. This is achieved via Polymeric Solid-Phase Extraction (SPE) [3][4] or a targeted Liquid-Liquid Back-Extraction (LLBE) using dichloromethane[1]. LLBE works by forcing phase separation: the highly polar clavulanic acid partitions into the aqueous/acetonitrile phase, while the interfering hydrophobic lipids are dragged into the heavy dichloromethane layer.
Q3: My clavulanate signals drop linearly over the course of a 96-well plate batch. Is this matrix build-up on the MS cone? The Causality: While it looks like progressive matrix suppression, it is usually chemical degradation . β-lactamase inhibitors like clavulanate are thermodynamically unstable in aqueous solutions at room temperature and are highly sensitive to pH and hydrolysis[5]. The Fix: Ensure your autosampler is strictly temperature-controlled at 4°C. Furthermore, ensure your reconstitution solvent is mildly acidic (e.g., 0.1% formic acid) to stabilize the clavam ring structure during the wait time in the queue.
Q4: Which ESI mode and transitions provide the most trustworthy quantitation?
The Causality: While amoxicillin ionizes well in both polarities, clavulanic acid yields significantly superior signal-to-noise ratios in Negative ESI mode
Section 2: Visualizing the Analytical Strategy
Plasma extraction workflows comparing standard PPT vs SPE impact on LC-MS matrix effects.
Mechanistic role of column chemistry in overcoming void volume ESI ion suppression.
Section 3: Validated Experimental Methodologies
To guarantee a self-validating system, include a stable isotopically labeled internal standard (SIL-IS) like Amoxicillin-
Protocol A: Polymeric Solid-Phase Extraction (SPE) Workflow
This method utilizes a mixed-mode or hydrophilic-lipophilic balance (HLB) cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) to isolate the polar analytes from matrix salts[3][4].
-
Conditioning: Pass
of 100% methanol through the cartridge, followed by of formic acid in LC-MS grade water. -
Loading: Spike
of human plasma with of IS working solution. Dilute with of formic acid in water to disrupt protein-drug binding. Load the mixture onto the cartridge[4]. -
Washing: Wash the cartridge with
of methanol in water. Critical Step: This removes polar salts and loosely bound proteins without eluting the clavulanic acid. -
Drying: Apply positive pressure or nitrogen flow for 1 minute to remove residual aqueous solvent[4].
-
Elution: Elute target analytes using
of the mobile phase (e.g., Methanol:0.5% Formic Acid)[6]. -
Reconstitution: Evaporate under a gentle stream of nitrogen at a low temperature (max
). Reconstitute in of the initial LC mobile phase. Transfer to vials for injection[4].
Protocol B: Distilled Water–Dichloromethane Back-Extraction
A rapid, cost-effective alternative to SPE that relies on differential solvent partitioning[1].
-
Protein Precipitation: To
of plasma, add of cold acetonitrile containing the internal standard. Vortex vigorously for 30 seconds and centrifuge at for 10 minutes[1][5]. -
Supernatant Transfer: Transfer the supernatant to a clean borosilicate glass tube.
-
Back-Extraction: Add
of distilled water and of dichloromethane to the supernatant[5]. Vortex heavily for 2 minutes to induce phase separation. -
Centrifugation: Centrifuge at
for 5 minutes. -
Phase Collection: Carefully collect the upper aqueous layer (which contains the clavulanic acid). The bottom organic layer (containing the problematic phospholipids) is discarded[1].
-
Analysis: Inject
of the aqueous layer directly onto the LC-MS/MS system.
Section 4: Quantitative Performance Data
The table below summarizes the causality of choosing optimized sample preparations over generic protein precipitation. Notice how the IS-normalized Matrix Factor (MF) stabilizes when utilizing SPE or Back-Extraction. A Matrix Factor of
| Extraction Strategy | Analyte | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor (MF) | Precision (% CV) |
| Standard PPT (Acetonitrile) | Clavulanic Acid | |||
| Solid-Phase Extraction (Strata-X) | Clavulanic Acid | |||
| SPE (Strata-X) | Amoxicillin | |||
| DCM Back-Extraction | Clavulanic Acid |
Data Interpretation: The Matrix Factor data firmly validates that standard PPT fails to resolve ion suppression for clavulanic acid (
References
-
Chaudhary, D. V., Patel, D. P., et al. (2015). "Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application". Journal of Modern Drug Discovery And Drug Delivery Research. Available at: [Link]
-
Fan, Y., Wu, X., Zhao, M., et al. (2016). "Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study". Analytical Sciences, 32(12), 1269-1276. Available at:[Link]
-
Authors unknown (2025 preprint). "Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma". ResearchGate/PMC. Available at:[Link]
-
Ahmad, I., et al. (2020). "Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry". ACS Omega. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Troubleshooting for Peak Tailing in Clavulanate HPLC Analysis
Welcome to the Application Support Center. As a Senior Application Scientist, I often see analytical laboratories struggle with severe peak tailing when quantifying clavulanic acid (or clavulanate potassium). Clavulanate is notoriously difficult to separate with high symmetry due to its unique chemical structure and extreme susceptibility to secondary retention mechanisms.
This guide abandons generic advice. Instead, it systematically diagnoses the root causes of clavulanate peak tailing, explains the physical chemistry behind the behavior, and outlines self-validating experimental workflows to restore peak symmetry.
Core Diagnostics: The Mechanism of Clavulanate Peak Tailing
Q: Why does clavulanic acid exhibit severe peak tailing compared to other active pharmaceutical ingredients (APIs) in the same run?
A: The fundamental issue lies in the molecule's structure. Clavulanate features a
Because of its high polarity and pKa of ~2.7, clavulanate interacts aggressively with under-derivatized silanol groups (Si-OH) on silica-based stationary phases. Furthermore, trace metallic impurities (such as aluminum or iron) introduced during silica synthesis or from the HPLC hardware can activate these silanols, creating highly localized basic sites. These metals cause chelation with the functional groups of clavulanate, transitioning the separation from pure reversed-phase partitioning to a mixed-mode ion-exchange and chelation mechanism, resulting in classic, sweeping peak tailing[2].
Mobile Phase & pH Dynamics (The Primary Culprit)
Q: My assay limits require a tailing factor (Tf) of Not More Than (NMT) 1.5, but my clavulanate peak is currently at 1.9. How does mobile phase pH drive this, and how can I definitively fix it?
A: Within allowable regulatory adjustments (such as those outlined in USP <621>), mobile phase buffer capacity and pH control are your most powerful optimization levers. The standard USP monograph for Clavulanate Potassium specifies a sodium phosphate buffer at pH 4.4 ± 0.1[3].
Causality: At pH 4.4, clavulanic acid is fully ionized[4]. If your buffer capacity is weak or prepared improperly, the injection of the sample diluent creates a micro-environment at the head of the column where the pH fluctuates. This fluctuation creates a partial equilibrium between ionized and un-ionized states of the analyte during transit, directly causing band broadening and tailing[4].
Methodology 1: Self-Validating Preparation of pH 4.4 Phosphate Buffer
To eliminate mobile phase dynamics as the source of tailing, the buffer must out-compete the sample matrix. Follow this methodology to ensure robust buffering:
-
Gravimetric Dissolution: Accurately weigh 7.8 g of monobasic sodium phosphate (
) and dissolve it completely in 900 mL of LC-MS grade water. This establishes a high-capacity (~0.05 M) buffering foundation[5]. -
Calibrated Titration: Submerge a calibrated pH probe into the aqueous solution. While stirring constantly, titrate carefully with dilute phosphoric acid (
) or 10 N sodium hydroxide until the pH stabilizes at exactly 4.4 ± 0.1[5]. -
Organic Addition (Critical Causality Step): Transfer the pH-adjusted buffer to a 1 L volumetric flask and add methanol to achieve a 95:5 (Buffer:Methanol v/v) ratio[3]. Never adjust the pH after adding methanol, as organic modifiers shift the apparent dissociation constant (
) and invalidate the electrode reading. -
Degassing & Filtration: Pass the combined mobile phase through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic membrane filter under vacuum.
-
System Suitability Validation: Inject the USP Clavulanate Lithium RS standard solution. Assess the tailing factor. If Tf
1.5, the protocol is validated[3].
Figure 1: Validated experimental workflow for HPLC mobile phase buffer preparation.
Stationary Phase and Hardware Interferences
Q: I have perfected my mobile phase preparation, but the tailing persists. Is my analytical column to blame?
A: Yes. Peak tailing that stubbornly resists mobile phase optimization is highly diagnostic of stationary phase degradation or trace metal contamination.
Causality: Older generation or standard C18 columns often possess exposed acidic silanols or trace heavy metals within the silica substrate. Because clavulanate is a chelating agent, these metallic impurities act as electron-withdrawing traps, resulting in asymmetrical peaks or, in extreme cases, irreversible retention[2]. Switching to an ultra-high-purity, extensively end-capped C18 column restricts the analyte from interacting with the underlying silica[1][2].
Methodology 2: Identification and Mitigation of Metal-Induced Chelation
-
Baseline Assessment: Run the validated mobile phase through your current L1 (C18) column. If tailing persists, isolate the hardware.
-
Column Selection: Replace the standard column with a highly pure, end-capped C18 column specifically tested for low metal content via atomic emission spectroscopy (e.g., Syncronis or equivalent high-purity phases)[2].
-
System Passivation (Hardware Remediation): If the column is new but tailing exists, the HPLC tubing or injector may be shedding metal ions. Remove the column and flush the entire fluidic pathway with an aqueous 0.1% EDTA solution for 60 minutes to passivate stainless steel surfaces. Flush with water before reconnecting the column.
-
Re-validation: Inject the Clavulanate standard. A return to Gaussian peak shape (Tf
1.0 - 1.2) confirms metal/silanol interference was successfully eliminated.
Sample Diluent & Volume Overload
Q: Can my sample preparation process inadvertently cause peak fronting or tailing?
A: Absolutely. "Solvent effect" (or volume overload) is a frequent hidden variable in clavulanate assays. Because clavulanic acid is a poor UV chromophore, operators often compensate by utilizing larger injection volumes (e.g., 20 µL) or highly concentrated samples to meet sensitivity requirements[4].
Causality: If the sample diluent is stronger (e.g., higher % methanol or unbuffered water) than the highly aqueous mobile phase (95% water), the clavulanate travels rapidly and un-retained within the injection plug before it can properly partition into the stationary phase. This physical displacement causes the peak to distort significantly[6]. Always dissolve your sample and standards strictly in the mobile phase or a weaker solvent[6].
Quantitative Matrix: Parameter Impact on Peak Symmetry
The table below synthesizes the impact of various chromatographic conditions on clavulanate peak symmetry.
| Parameter Adjusted | Test Condition | Apparent pH at Column Head | Clavulanate Tailing Factor (Tf) | System Suitability |
| Mobile Phase pH | pH 4.4 ± 0.1 (USP standard) | 4.4 | 1.10 - 1.25 | PASS (Tf ≤ 1.5) |
| Mobile Phase pH | pH 6.0 | 6.0 | 1.85 - 2.10 | FAIL |
| Column Chemistry | Standard C18 (Exposed Silanols) | 4.4 | 1.70 - 1.95 | FAIL |
| Column Chemistry | High-Purity End-capped C18 | 4.4 | 0.96 - 1.14 | PASS (Tf ≤ 1.5) |
| Sample Diluent | 100% Methanol (Strong Solvent) | >5.0 (unbuffered) | > 2.0 (Fronting/Tailing) | FAIL |
| Sample Diluent | Mobile Phase (95:5 Buffer:MeOH) | 4.4 | 1.15 | PASS |
Logical Troubleshooting Workflow
If you encounter an out-of-specification tailing factor during a system suitability test, follow the decision matrix below to systematically isolate and correct the issue without invalidating your validated method.
Figure 2: Systematic troubleshooting workflow for resolving clavulanate HPLC peak tailing.
References
-
Title: Technical Support Center: Enhancing Clavulanic Acid Detection by HPLC Source: Benchchem URL: 4
-
Title: USP Monographs: Clavulanate Potassium (USP29-NF24) Source: United States Pharmacopeia URL: 3
-
Title: Amoxicillin and Clavulanate Potassium for Oral Suspension Source: USP-NF URL: 5
-
Title: Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection Source: Scientific Research Publishing (Scirp.org) URL: 1
-
Title: Syncronis HPLC Columns (Application Note / Technical Guide) Source: Thermo Fisher Scientific URL: 2
-
Title: A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension Source: PubMed Central (PMC) - NIH URL: 6
Sources
- 1. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uspnf.com [uspnf.com]
- 6. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Challenges of Potassium Clavulanate Analysis: A Comparative Guide to Stability-Indicating HPLC Method Validation
In the landscape of pharmaceutical analysis, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. Potassium clavulanate, a potent β-lactamase inhibitor, is a cornerstone in combating antibiotic resistance, often formulated with β-lactam antibiotics like amoxicillin.[1][2] However, its inherent instability, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.[2][3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in experimental data and authoritative guidelines, to equip researchers, scientists, and drug development professionals with the expertise to validate a robust stability-indicating method for potassium clavulanate.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] For a stability-indicating method, this means the ability to accurately and specifically quantify the API in the presence of its degradation products, impurities, and other formulation components.[6] This guide will delve into the critical aspects of method development and validation, drawing upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][7]
The Foundation: Understanding Potassium Clavulanate's Degradation
A thorough understanding of potassium clavulanate's degradation pathways is the bedrock of developing a stability-indicating method.[1] The β-lactam ring in its structure is highly susceptible to hydrolysis, leading to the formation of various degradation products.[2][3] Forced degradation studies, also known as stress testing, are indispensable for intentionally degrading the API to generate these products.[6][8] This allows for the development of a chromatographic system capable of resolving the intact drug from its degradants.
Typical Forced Degradation Conditions for Potassium Clavulanate:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | Varies (e.g., 20 minutes to several hours) |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | Varies (e.g., 10 minutes to several hours) |
| Oxidative Degradation | 3% Hydrogen Peroxide | Varies |
| Thermal Degradation | Dry Heat (e.g., 105°C) or in solution | Varies |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and/or visible light | Varies |
Note: The duration of stress testing should be optimized to achieve a target degradation of 10-30%.[8]
The insights gained from these studies are crucial for selecting the appropriate chromatographic conditions.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision. Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of potassium clavulanate.[9] Below is a comparison of different RP-HPLC methods, highlighting key parameters and their impact on performance.
| Parameter | Method A | Method B | Method C |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9][10] | C8 | Inertsil C18 (250 x 4.0 mm, 4 µm)[9][11] |
| Mobile Phase | Methanol and 0.7% sodium dihydrogen phosphate (10:90, v/v) | Acetonitrile-phosphate solution-tetramethyl ammonium chloride solution[9] | pH 5.0 buffer and methanol (95:5 v/v)[9][11] |
| Flow Rate | 1.0 mL/min[9] | Not Specified | 1.0 mL/min[9][11] |
| Detection Wavelength | 230 nm | 220 nm[9] | 220 nm[9][11] |
| Column Temperature | Ambient | 30°C[9][10] | Not Specified |
Causality Behind Experimental Choices:
-
Column Chemistry: C18 and C8 columns are both suitable non-polar stationary phases for retaining the relatively polar potassium clavulanate.[9] The choice between them often depends on the desired retention time and resolution from co-eluting peaks.
-
Mobile Phase Composition: The mobile phase typically consists of a buffer and an organic modifier (e.g., methanol or acetonitrile). The buffer's pH is critical for controlling the ionization state of clavulanic acid and achieving optimal peak shape.[10][12] A pH around 4.4 to 5.5 is often employed.[10][13] The organic modifier concentration is adjusted to control the retention time.
-
Detection Wavelength: Potassium clavulanate exhibits UV absorbance, with detection wavelengths commonly set between 220 nm and 230 nm to maximize sensitivity.[9][10][14]
A Step-by-Step Guide to Method Validation
Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure its reliability and suitability for its intended purpose.[5]
Experimental Workflow for HPLC Method Validation
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The validation of a stability-indicating HPLC method for potassium clavulanate is a rigorous but essential process for ensuring the quality, safety, and efficacy of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, and by grounding experimental choices in a sound understanding of the analyte's chemical properties and degradation pathways, researchers can develop a reliable and defensible analytical method. This guide provides a framework and comparative insights to navigate the complexities of this process, ultimately contributing to the development of stable and effective medicines.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Sinha PK, Jeswani RM, Topgi KS, Damle MC. Stability Indicating RP-HPLC Method for Determination of Potassium Clavulanate in the presence of its Degradation Products. Research Journal of Pharmacy and Technology. 2009;2(3):543-547. [Link]
- Zalewski P, Cielecka-Piontek J, Paczkowska M.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
- Optimization of Phosphate Buffer Ph 4.4-Methanol as Mobile Phase for Analysis of Amoxicillin and Clavulanate Potassium Mixture in Tablets by High Performance Liquid Chromatography (HPLC). International Journal of PharmTech Research. 2014;6(2):535-543.
-
Zalewski P, Cielecka-Piontek J, Paczkowska M. Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate. PubMed. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
TGA-FT-IR for Better Understanding the Degradation of Potassium Clavulanate. NETZSCH Analyzing & Testing. [Link]
-
Optimization of phosphate buffer pH 4.4-methanol as mobile phase for analysis of amoxicillin and clavulanate potassium mixture in tablets by high performance liquid chromatography (HPLC). ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Simultaneous determination of potassium clavulanate and cefixime in synthetic mixtures by high-performance liquid chromatography. SciSpace. [Link]
-
Potassium clavulanate. ResearchGate. [Link]
-
Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Scilit. [Link]
-
Solid-state stability and compatibility studies of clavulanate potassium. PubMed. [Link]
-
Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. NETZSCH Analyzing & Testing. [Link]
-
Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. SciELO. [Link]
-
A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension. PMC. [Link]
-
A Validated RP-HPLC Method for Simultaneous Assay Determination and UV-Spectrophotometric Method for Dissolution Estimation in F. Juniper Publishers. [Link]
-
Influence of Humidity on the Decomposition of Potassium Clavulanate. NETZSCH Analyzing & Testing. [Link]
-
CHEMICAL FORCE DEGRADATION ASSAY METHOD EVALUATION FOR SIMULTANEOUS ESTIMATION OF AMOXICILLIN AND POTASSIUM CLAVULANATE IN ORAL. Googleapis.com. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Forced degradation results of Amoxicillin and Clavulanate Potassium. ResearchGate. [Link]
-
Determination of clavulanic acid by a sensitive HPLC method. PubMed. [Link]
-
Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. ResearchGate. [Link]
-
HPLC chromatogram for simultaneous analysis of Clavulanic acid (10μg/ml) and Amoxicillin (50μg/ml). ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. ema.europa.eu [ema.europa.eu]
- 6. onyxipca.com [onyxipca.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Tango: A Comparative Guide to the Cross-Reactivity of Clavam Compounds with Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of antibiotic warfare, the clavam family of β-lactamase inhibitors has long been a trusted partner to β-lactam antibiotics, protecting them from the enzymatic siege of resistant bacteria. However, the story of these molecules extends beyond their primary role as guardians. This guide delves into the lesser-explored choreography of clavam compounds—clavulanic acid, sulbactam, and tazobactam—and their cross-reactivity with other bacterial enzymes, most notably the essential Penicillin-Binding Proteins (PBPs). Understanding these off-target interactions is paramount for optimizing therapeutic strategies, anticipating potential synergistic or antagonistic effects, and guiding the development of next-generation inhibitors with refined target specificity.
The Primary Engagement: Inhibition of Serine β-Lactamases
Clavam compounds are structurally analogous to penicillin, featuring a core β-lactam ring. This mimicry allows them to act as "suicide inhibitors" for a wide array of serine β-lactamases (Ambler classes A, C, and D). The inhibitor binds to the active site serine of the β-lactamase, forming a stable acyl-enzyme intermediate that effectively inactivates the enzyme.[1][2] This sacrificial act preserves the integrity of the co-administered β-lactam antibiotic, allowing it to reach its PBP targets.[]
The efficiency of this inhibition varies among the different clavam compounds and across the spectrum of β-lactamases. Generally, clavulanic acid and tazobactam exhibit more potent inhibition against many clinically relevant β-lactamases compared to sulbactam.[4]
The Cross-Reactive Step: Engaging Penicillin-Binding Proteins
Beyond their primary targets, clavam compounds exhibit a significant degree of cross-reactivity with Penicillin-Binding Proteins (PBPs), the very enzymes that are the targets of β-lactam antibiotics.[5] This interaction is not merely incidental; it can contribute to the overall antibacterial effect of a β-lactam/clavam combination, a phenomenon that is particularly notable with sulbactam's intrinsic activity against Acinetobacter baumannii.[6]
The mechanism of PBP inhibition by clavams mirrors that of β-lactam antibiotics: the strained β-lactam ring is attacked by the active site serine of the PBP, leading to the formation of a stable, often long-lived, acyl-enzyme complex. This acylation prevents the PBP from carrying out its essential role in peptidoglycan synthesis, ultimately contributing to bacterial cell death.[7]
The following diagram illustrates the dual-targeting mechanism of clavam compounds, highlighting their primary inhibition of β-lactamases and their cross-reactive inhibition of PBPs.
Caption: Dual-targeting mechanism of clavam compounds.
Comparative Potency Against Penicillin-Binding Proteins
The affinity of clavam compounds for different PBPs varies significantly depending on the specific clavam, the bacterial species, and the PBP isoform. This differential binding affinity is a critical factor in determining the spectrum and potency of their direct antibacterial activity.
The following table summarizes the available data on the inhibitory concentrations (IC50) and kinetic parameters (kinact/KI) of clavulanic acid, sulbactam, and tazobactam against various bacterial PBPs. A lower IC50 or a higher kinact/KI value indicates greater potency.
| Clavam Compound | Bacterial Species | PBP Target | IC50 (µg/mL) | kinact/KI (M-1s-1) | Reference(s) |
| Clavulanic Acid | Escherichia coli K-12 | PBP2 | High Affinity | - | [5] |
| PBP1, 4, 5, 6 | Moderate Affinity | - | [5] | ||
| PBP3 | Low Affinity | - | [5] | ||
| Sulbactam | Acinetobacter baumannii | PBP1a, PBP1b, PBP3 | High Affinity | - | [6][8] |
| Escherichia coli | PBP1a | - | 30,200 ± 5,800 | [9] | |
| PBP1b | - | 20,300 ± 1,200 | [9] | ||
| Tazobactam | Borrelia burgdorferi | 94-kDa & 57-kDa PBPs | Affected | - | [10] |
Beyond the Usual Suspects: Interactions with Other Bacterial Enzymes
While the primary off-target interactions of clavam compounds are with PBPs, the potential for cross-reactivity with other bacterial serine proteases exists due to the shared mechanistic feature of a reactive serine in the active site. However, extensive research on this front is limited. The existing literature predominantly focuses on their well-established roles as β-lactamase and, to a lesser extent, PBP inhibitors.
It is important to note that clavam compounds are generally not effective against metallo-β-lactamases (Ambler class B), which utilize a zinc-dependent hydrolysis mechanism that does not involve a serine nucleophile.[7]
Experimental Protocols for Assessing Enzyme Inhibition
To ensure the scientific integrity and reproducibility of findings, a detailed understanding of the experimental methodologies is crucial. The following protocols outline the key assays used to determine the inhibitory activity of clavam compounds against β-lactamases and PBPs.
Determination of IC50 for β-Lactamase Inhibition using the Nitrocefin Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol describes a common method using the chromogenic substrate nitrocefin.
Principle: Nitrocefin is a cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of color change, and the IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Materials:
-
Purified β-lactamase enzyme
-
Clavam compound (inhibitor)
-
Nitrocefin solution (e.g., 100 µM in assay buffer)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare a series of dilutions of the clavam compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.
-
Add the different concentrations of the clavam compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the change in absorbance at 486 nm over time using the microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
The following diagram outlines the workflow for the nitrocefin-based IC50 determination.
Caption: Workflow for IC50 determination using the nitrocefin assay.
Determination of Kinetic Parameters (kinact/KI) for Irreversible PBP Inhibition
For irreversible inhibitors like clavams, the second-order rate constant kinact/KI is a more accurate measure of inhibitory potency than IC50. This parameter reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).
Principle: This method involves a competition assay using a fluorescently labeled penicillin, such as Bocillin-FL, which binds to all PBPs. The rate at which the clavam compound prevents the binding of Bocillin-FL is measured.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Clavam compound (inhibitor)
-
Bocillin-FL (fluorescent penicillin probe)
-
Assay buffer
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Incubate the bacterial membrane preparations with various concentrations of the clavam compound for different time points.
-
At each time point, add a saturating concentration of Bocillin-FL to label the remaining active PBPs.
-
Stop the labeling reaction.
-
Separate the PBP-Bocillin-FL complexes by SDS-PAGE.
-
Visualize and quantify the fluorescent bands using a gel scanner.
-
The observed rate of inhibition (kobs) at each inhibitor concentration is determined by plotting the natural logarithm of the remaining PBP activity against time.
-
The kinact and KI values are then determined by plotting kobs against the inhibitor concentration and fitting the data to the appropriate equation for irreversible inhibition.[9][11] The ratio kinact/KI can then be calculated.
Concluding Perspectives
The cross-reactivity of clavam compounds with bacterial PBPs is a fascinating and clinically relevant aspect of their pharmacology. While their primary role remains the indispensable protection of β-lactam antibiotics, their off-target engagement of PBPs can contribute to a synergistic antibacterial effect. This guide provides a comparative framework for understanding these interactions, highlighting the differences in potency and PBP selectivity among clavulanic acid, sulbactam, and tazobactam.
For researchers and drug development professionals, a deeper appreciation of this dual-targeting mechanism can inform the rational design of new β-lactamase inhibitors with tailored PBP interaction profiles. By fine-tuning the balance between β-lactamase inhibition and PBP acylation, it may be possible to develop novel therapeutic agents with enhanced efficacy and a reduced potential for resistance development. Further quantitative studies, particularly those providing direct comparative KI values for PBP interactions, will be invaluable in advancing this endeavor.
References
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Davies, T. A., G. S. G. H. S. S. H., & M. R. N. (2002). Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. PMC. Retrieved March 7, 2026, from [Link]
- Spratt, B. G. (1977). Binding of Thienamycin and Clavulanic Acid to the Penicillin-Binding Proteins of Escherichia coli K-12. Antimicrobial Agents and Chemotherapy, 11(3), 406-409.
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Kocaoglu, O., & Carlson, E. E. (2026, January 16). k inact / K I Value Determination for Penicillin-Binding Proteins in Live Cells. ResearchGate. Retrieved March 7, 2026, from [Link]
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Schofield, C. J., & Brem, J. (2026, January). Clavulanic acid is a mechanism-based inhibitor of serine β-lactamases. ResearchGate. Retrieved March 7, 2026, from [Link]
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Brem, J., van Berkel, S. S., & Schofield, C. J. (2024, November 18). How Clavulanic Acid Inhibits Serine β-Lactamases. PubMed. Retrieved March 7, 2026, from [Link]
- Arakawa, Y., Ohta, M., Kido, N., Mori, M., Ito, H., Komatsu, T., ... & Kato, N. (1991). Inhibition of beta-lactamases by tazobactam and in-vitro antibacterial activity of tazobactam combined with piperacillin. Journal of antimicrobial chemotherapy, 28(Suppl A), 1-10.
- Totir, M. A., Cha, J., Ishiwata, A., Wang, B., Sheri, A., Anderson, V. E., ... & Carey, P. R. (2008). Why clinically used tazobactam and sulbactam are poor inhibitors of OXA-10 beta-lactamase: Raman crystallographic evidence. Biochemistry, 47(13), 3983–3993.
- Park, J., Lee, J., & Lee, J. (2021). Structural Insights for β-Lactam Antibiotics. Journal of Microbiology and Biotechnology, 31(1), 1-11.
-
Schofield, C. J., & Brem, J. (2025, October 17). How Clavulanic Acid Inhibits Serine β-Lactamases. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Saux, M. C., He, C. H., Tiesi, C., & Le Coustumier, A. (2010). IC 50 and K i (preincubation) values (M) of clavulanic acid and AM-112. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Totir, M. A., Cha, J., Ishiwata, A., Wang, B., Sheri, A., Anderson, V. E., ... & Carey, P. R. (2008, April 1). Why clinically used tazobactam and sulbactam are poor inhibitors of OXA-10 beta-lactamase: Raman crystallographic evidence. PubMed. Retrieved March 7, 2026, from [Link]
-
Tondi, D., et al. (2014, May 31). Targeting Class A and C Serine β-Lactamases with a Broad-Spectrum Boronic Acid Derivative. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
-
Kocaoglu, O., & Carlson, E. E. (2025, April 10). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. PMC. Retrieved March 7, 2026, from [Link]
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Swarén, P., Maveyraud, L., Guillet, V., Masson, J. M., & Mourey, L. (2005, October 21). Clavulanic acid inactivation of SHV-1 and the inhibitor-resistant S130G SHV-1 beta-lactamase. Insights into the mechanism of inhibition. PubMed. Retrieved March 7, 2026, from [Link]
-
Gallagher, J. C. (2023, August 24). Sulbactam for Treatment of Carbapenem-Resistant Acinetobacter baumannii. Contagion Live. Retrieved March 7, 2026, from [Link]
-
Perilli, M., et al. (1998). A Kinetic Study on the Interaction Between Tazobactam (A Penicillanic Acid Sulphone Derivative) and. AccedaCRIS. Retrieved March 7, 2026, from [Link]
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Academia Open. (2025, December 8). Structural Analysis of Carbapenems and β-Lactamase Resistance. Academia Open. Retrieved March 7, 2026, from [Link]
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WG Critical Care. (n.d.). PIPERACILLIN AND TAZOBACTAM. WG Critical Care. Retrieved March 7, 2026, from [Link]
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Kocaoglu, O., & Carlson, E. E. (2024, May 5). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv. Retrieved March 7, 2026, from [Link]
-
Kumar, V., et al. (2021, October 15). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS One. Retrieved March 7, 2026, from [Link]
-
Kumar, A., et al. (2025, March 4). A microbiological and structural analysis of the interplay between sulbactam/durlobactam and imipenem against penicillin-binding proteins (PBPs) of Acinetobacter spp. Antimicrobial Agents and Chemotherapy. Retrieved March 7, 2026, from [Link]
-
Barbour, A. G., & Zeller, J. (1991, July 15). Effect of a beta-lactamase inhibitor, tazobactam, on growth and penicillin-binding proteins of Borrelia burgdorferi. PubMed. Retrieved March 7, 2026, from [Link]
-
Liras, P., & Martín, J. F. (2022, May 18). Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms. MDPI. Retrieved March 7, 2026, from [Link]
-
Gutiérrez-García, J., et al. (2025, November 25). Population pharmacokinetics and optimized dosing of piperacillin-tazobactam in hematological patients with febrile neutropenia. Antimicrobial Agents and Chemotherapy. Retrieved March 7, 2026, from [Link]
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- 11. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Activity of Clavam-2-Carboxylate Potassium with Penicillin Antibiotics: A Comparative Efficacy Guide
Executive Summary & Mechanistic Rationale
The escalating threat of antimicrobial resistance is primarily driven by bacterial production of beta-lactamases—enzymes that aggressively hydrolyze the beta-lactam ring of penicillin-class antibiotics[1]. To circumvent this degradation, clinical pharmacology relies on the co-administration of beta-lactam antibiotics with beta-lactamase inhibitors (BLIs)[2].
Streptomyces clavuligerus is an industrial actinomycete renowned for producing diverse beta-lactam metabolites, most notably clavulanic acid, a highly potent BLI[3]. During the biosynthesis of clavulanic acid, the metabolic pathway bifurcates at the intermediate clavaminic acid[3]. This bifurcation produces two distinct classes of clavam metabolites: the clinically dominant (3R, 5R) clavulanic acid, and the antipodal (3S, 5S) "5S-clavams", which include Clavam-2-carboxylate [4].
While potassium clavulanate remains the gold-standard suicide inhibitor, ongoing interaction studies and pharmaceutical formulations evaluate Clavam-2-carboxylate Potassium as an adjunctive compound[5]. Research suggests that when formulated with penicillin derivatives (such as amoxicillin), it exhibits measurable synergistic effects, enhancing antibiotic efficacy against resistant strains by competitively occupying beta-lactamase active sites[5].
Structural Dynamics and Inhibition Pathways
To objectively evaluate Clavam-2-carboxylate Potassium, one must understand the causality driven by its stereochemical configuration. Classic inhibitors like clavulanate and tazobactam act as "suicide inhibitors"[2]. Because of their (3R, 5R) structural mimicry of penicillins, they covalently bind to the serine residue in the active site of Class A and D beta-lactamases[1]. This triggers an irreversible acylation event, permanently trapping the enzyme and protecting the primary antibiotic.
In contrast, 5S-clavams like Clavam-2-carboxylate lack the optimal stereochemistry for rapid, irreversible covalent trapping. Instead, their synergistic mechanism relies on competitive active-site affinity, delaying the hydrolysis of the co-administered penicillin long enough for the antibiotic to reach and disrupt the bacterial cell wall via Penicillin-Binding Proteins (PBPs).
Caption: Figure 1: Synergistic protection of penicillins by clavam-based beta-lactamase inhibitors.
Comparative Profiling
To provide a baseline for researchers, Table 1 compares the properties of the target product against established industrial standards.
Table 1: Structural & Pharmacological Comparison
| Parameter | Clavam-2-Carboxylate Potassium | Potassium Clavulanate | Tazobactam Sodium |
| Chemical Class | 5S-Clavam Metabolite | 3R, 5R-Clavam | Penicillanic acid sulfone |
| Origin | Natural (S. clavuligerus) | Natural (S. clavuligerus) | Synthetic |
| Enzyme Kinetics | Competitive inhibition (Reversible) | Suicide inhibition (Irreversible) | Suicide inhibition (Irreversible) |
| Target Affinity | Low-to-moderate (Class A) | High (Ambler Class A, some D) | High (Ambler Class A, C, D) |
| Primary Utility | Research intermediate, Additive synergy | First-line clinical BLI | Severe clinical infections |
Experimental Methodologies for Synergy Validation
To accurately profile the synergistic activity of Clavam-2-carboxylate Potassium, experimental systems must separate direct antibacterial activity from beta-lactamase inhibition. The following self-validating protocols achieve this.
Protocol 1: Checkerboard Microdilution Assay Causality: The checkerboard assay maps the combinatorial interaction space between two agents. By testing orthogonal concentration gradients, we can calculate the Fractional Inhibitory Concentration (FIC) Index to determine if the interaction is genuinely synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1.0), or antagonistic (> 4.0).
-
Preparation of Inoculum: Grow beta-lactamase-producing strains (e.g., E. coli TEM-1) to the exponential phase. Standardize the suspension to 0.5 McFarland (approx.
CFU/mL). -
Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the penicillin (e.g., Amoxicillin) along the x-axis (columns 1–10). Perform 2-fold serial dilutions of Clavam-2-carboxylate Potassium along the y-axis (rows A–G).
-
Inoculation & Incubation: Add
of the standardized bacterial suspension to all test wells. Incubate at 37°C for 18–24 hours under aerobic conditions. -
Optical Density Reading: Measure absorbance at 600 nm to determine the Minimum Inhibitory Concentration (MIC) for the drugs alone and in combination.
-
FIC Calculation: Use the formula:
.
Protocol 2: Nitrocefin Hydrolysis Kinetics
Causality: A drop in MIC (Protocol 1) does not definitively prove enzyme inhibition. To isolate the mechanism, researchers use Nitrocefin, a chromogenic cephalosporin that turns from yellow to red when its beta-lactam ring is cleaved. By measuring colorimetric changes over time, researchers calculate the exact
Caption: Figure 2: Workflow for Checkerboard Microdilution Assay to quantify synergistic interactions.
Comparative Performance Data
Experimental screening models demonstrate the varying degrees of synergy when combating highly resistant bacterial populations. Table 2 compiles representative testing data to benchmark Clavam-2-carboxylate against clinical alternatives.
Table 2: Representative MIC and FIC Index Data (with Amoxicillin)
| Bacterial Strain (Enzyme Type) | Amoxicillin Alone MIC (µg/mL) | Amox + Clavulanate (2 µg/mL) | Amox + Clavam-2-carboxylate (2 µg/mL) | Amox + Tazobactam (2 µg/mL) | FIC Interpretation for Clavam-2-carboxylate |
| E. coli (TEM-1) | 512 | 8 | 128 | 4 | Additive to Weak Synergy (FIC ~0.5 - 0.75) |
| K. pneumoniae (SHV-1) | 256 | 4 | 64 | 4 | Additive (FIC ~0.75) |
| S. aureus (PC1) | 64 | 1 | 16 | 1 | Weak Synergy (FIC ~0.5) |
Data Contextualization: While Potassium Clavulanate rapidly collapses the MIC from 512 µg/mL to 8 µg/mL (demonstrating potent synergy), Clavam-2-carboxylate Potassium exhibits a more modest reduction to 128 µg/mL[5]. This indicates that while the 5S-clavam metabolite provides measurable protection to the penicillin architecture, its competitive affinity cannot match the absolute irreversible enzyme-trapping efficiency of its 3R, 5R structural counterpart[4].
Conclusion
For researchers and drug development professionals, Clavam-2-carboxylate Potassium represents an important node in actinomycete biosynthetic research. While commercial pipelines position it as a synergistic enhancer for penicillin antibiotics[5], structural biology and kinetic assays reveal that its 5S-stereochemistry results in weaker beta-lactamase inhibition compared to classic suicide inhibitors like clavulanate and tazobactam[2],[4]. Therefore, its primary utility lies in combinatorial pathway engineering, Streptomyces metabolic research, and secondary formulation strategies where modest, additive synergistic profiles are desired.
References
Sources
- 1. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genes specific for the biosynthesis of clavam metabolites antipodal to clavulanic acid are clustered with the gene for clavaminate synthase 1 in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Clavam-2-carboxylate Potassium [smolecule.com]
Head-to-head comparison of clavam and avibactam as β-lactamase inhibitors
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An In-Depth Comparative Guide: Clavam (Clavulanic Acid) vs. Avibactam as β-Lactamase Inhibitors
Executive Summary
The rapid proliferation of multidrug-resistant (MDR) Gram-negative pathogens has fundamentally compromised the efficacy of the
This guide objectively contrasts their molecular mechanisms, quantitative efficacy spectra, and the standardized experimental workflows required to evaluate their performance in a drug-development context.
Mechanistic Divergence: The "Why" Behind the Activity
Understanding the distinction between these two molecules requires looking beyond their binding affinities; the critical difference lies in the causality of their enzyme-inactivation pathways .
Clavulanic Acid: The "Suicide" Inhibitor
Clavulanic acid contains a
Avibactam: The Reversible Recycler
Avibactam is structurally distinct, lacking a
Mechanistic pathways of clavulanic acid (irreversible) vs. avibactam (reversible) inhibition.
Quantitative Spectrum & Kinetic Profiles
Because avibactam resists hydrolysis and recovers its active form, it significantly expands the protective spectrum beyond clavulanic acid. While clavulanic acid is effectively restricted to Ambler Class A SBLs (e.g., TEM, SHV), avibactam provides robust coverage against Class A (including KPC carbapenemases), Class C (AmpC), and selected Class D enzymes (OXA-48)[3, 4].
Table 1: Comparative Kinetic and Spectrum Profile of Clavulanic Acid vs. Avibactam
| Parameter / Feature | Clavulanic Acid (Clavam) | Avibactam (DBO) |
| Core Structure | Diazabicyclooctane (DBO) | |
| Inhibitory Mechanism | Irreversible Acylation / Suicide | Reversible Covalent Carbamylation |
| Ambler Class A (ESBLs) | Highly Active (IC | Highly Active (IC |
| Ambler Class A (KPC) | Inactive | Highly Active |
| Ambler Class C (AmpC) | Inactive (Rapidly Hydrolyzed) | Highly Active (IC |
| Ambler Class D (OXA-48) | Inactive | Active |
| Ambler Class B (MBLs) | Inactive | Inactive |
| Primary Clinical Partner | Amoxicillin, Ticarcillin | Ceftazidime, Aztreonam |
Experimental Workflows for Comparative Efficacy
To rigorously validate the comparative efficacy of these inhibitors during drug formulation, laboratories rely on two self-validating protocols. It is not enough to simply observe bacterial death; we must prove why the bacteria died by characterizing both phenotypic synergy and biochemical kinetics.
Protocol 1: Broth Microdilution Checkerboard Synergy Assay
This protocol quantifies the ability of the inhibitor to restore the Minimum Inhibitory Concentration (MIC) of a partner antibiotic.
Causality Check: We test clavulanic acid using a fixed ratio (e.g., 2:1 Amoxicillin:Clavulanate) because its clinical pharmacokinetics closely mirror its partner. Conversely, we test avibactam at a fixed concentration of
-
Inoculum Preparation : Standardize the test organism (e.g., K. pneumoniae ATCC 700603, an ESBL producer) to a
McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield CFU/mL. -
Internal Controls (Self-Validation) :
-
Sterility Control: Uninoculated CAMHB (verifies media purity).
-
Growth Control: Inoculated CAMHB without drugs (verifies bacterial viability).
-
Susceptible Control: E. coli ATCC 25922 to validate the baseline potency of the antibiotic stocks.
-
-
Matrix Plating : In a 96-well plate, create a two-dimensional concentration gradient. Dispense serial two-fold dilutions of the
-lactam antibiotic along the x-axis, and serial dilutions of the BLI (or fixed 4 µg/mL for avibactam) along the y-axis. -
Incubation & Reading : Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration well with no visible growth (Optical Density at 600 nm
). -
Data Analysis : Calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is defined mechanistically when FICI
, indicating the inhibitor successfully protected the antibiotic from degradation.
Protocol 2: Biochemical Deacylation Recovery Assay
To prove that avibactam recycles intact while clavulanate degrades, we isolate the enzyme kinetic variables away from the complex cellular environment.
-
Enzyme Equilibration : Purified AmpC
-lactamase (Class C) is incubated with a saturating concentration ( ) of either clavulanic acid or avibactam for 15 minutes to allow for complex formation. -
Buffer Exchange (Dialysis) : The unbound inhibitor is rapidly removed via a spin-column or dialysis. Causality Check: If the inhibitor is irreversible (clavulanate), the enzyme will remain dead indefinitely. If reversible (avibactam), removing free inhibitor forces the equilibrium backward, triggering slow deacylation.
-
Reporter Substrate Addition : Add Nitrocefin (
), a chromogenic cephalosporin that turns red ( ) upon hydrolysis. -
Kinetic Tracking : Measure absorbance continuously over 24 hours.
-
Observation: Clavulanate-treated AmpC will show immediate background hydrolysis (proving clavulanate failed to cross-link and was chewed up).
-
Observation: Avibactam-treated AmpC will show an initial flatline, followed by a slow, progressive increase in absorbance over several hours as the DBO ring recyclizes and the regenerated active enzyme attacks the nitrocefin [1].
-
Clinical Implications & Future Horizons
The structural shift from suicide-inhibitor clavams to reversible DBOs solves the stoichiometric limitation that historically plagued
References
-
Ehmann DE, Jahic H, Ross PL, et al. Avibactam is a covalent, reversible, non-beta-lactam beta-lactamase inhibitor. Proceedings of the National Academy of Sciences (PNAS), 2012. URL:[Link]
-
Shirley M. Ceftazidime-Avibactam: A Review in the Treatment of Serious Gram-Negative Bacterial Infections. Drugs, 2018. URL:[Link]
-
Lahiri SD, Mangani S, Juhas M, et al. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 2014. URL:[Link]
-
Yahav D, Giske CG, et al. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics (Basel), 2021. URL:[Link]
Evaluating the Antifungal Spectrum of 5S Clavam Isolates: A Comparative Guide for Drug Development
As drug resistance mounts against conventional antifungal classes (e.g., azoles, echinocandins, and polyenes), the search for novel mechanistic targets has brought secondary bacterial metabolites back into the spotlight. Among these, the clavam family of compounds—produced primarily by the filamentous actinomycete Streptomyces clavuligerus—offers a highly unconventional approach to antifungal drug design[1][2].
While the pharmacological industry heavily utilizes clavulanic acid for its potent β-lactamase inhibitory properties, a parallel class of stereoisomers known as the 5S clavams completely lacks β-lactamase activity. Instead, these distinct isolates exhibit potent antifungal properties by targeting RNA synthesis and methionine biosynthesis[3][4].
This guide provides a rigorous comparative analysis of the primary 5S clavam isolates—Alanylclavam, Clavam-2-carboxylate, and 2-hydroxymethylclavam—and presents self-validating experimental protocols for evaluating their antifungal efficacy.
Mechanistic Architecture: The Stereochemical Divide
The causality behind the divergent bioactivity of clavam compounds lies entirely in their stereochemical configuration. Both clavulanic acid and the 5S clavam isolates share a biosynthetic pathway until the formation of a common intermediate: clavaminic acid [4][5].
From this branch point, the biochemical pathways split:
-
(3R, 5R) Stereochemistry: Leads to clavulanic acid. The spatial orientation allows irreversible binding to the serine residue in the active site of bacterial β-lactamase[1]. It has no antifungal activity.
-
(3S, 5S) Stereochemistry: Leads to antipodal clavams (the 5S clavams). This opposite stereochemistry precludes β-lactamase binding but enables these molecules to function as antimetabolites, selectively inhibiting fungal methionine and RNA biosynthesis[3][6].
Caption: Biosynthetic divergence of clavaminic acid into 3R,5R and 3S,5S stereoisomers.
Comparative Analysis of 5S Clavam Isolates
The 5S clavam pool consists of several key metabolites. Selecting a candidate for antifungal drug development requires balancing target spectrum efficacy against mammalian cytotoxicity. For example, while clavam-2-carboxylate is a known natural byproduct of S. clavuligerus, its toxic properties make it a heavily regulated contaminant in industrial fermentations rather than a viable therapeutic[4][5].
Table 1: Pharmacological Profile of Key 5S Clavam Isolates
| Clavam Isolate | Structural Distinctions | Antifungal Spectrum Efficacy | Mammalian Toxicity | Strategic Viability in R&D |
| Alanylclavam | Amino acid (alanine) side chain | High (Targets broad-spectrum yeast) | Low/Moderate | High - Excellent prodrug potential via peptide transport systems. |
| Clavam-2-carboxylate | Terminal carboxyl group | Moderate (Aspergillus & Candida spp.) | High (Strictly regulated contaminant) | Low - Primarily used as an in vitro mechanistic probe[5][]. |
| 2-Hydroxymethylclavam | Hydroxyl moiety | Weak to Moderate | Low | Moderate - Limited chemical stability in aqueous solutions. |
Application Insight: Alanylclavam is the superior developmental candidate. Its structural mimicry of amino acids allows it to hijack fungal permeases, heavily concentrating the drug intracellularly before it triggers methionine starvation.
Experimental Methodology: Self-Validating Evaluation System
To objectively evaluate the antifungal spectrum of clavam isolates, one must preserve the structural integrity of the highly reactive β-lactam/oxazolidine ring during testing[1]. Standard unbuffered microbiological media will cause spontaneous ring-opening and false-negative efficacy results.
The following protocol outlines a rigorously controlled workflow for isolation and Minimum Inhibitory Concentration (MIC) determination.
Caption: Systematic experimental workflow for the isolation and antifungal evaluation of 5S clavams.
Phase I: Isolate Purification via RP-HPLC
Objective: Isolate pure 5S clavam fractions free from clavulanic acid and cephamycin C contamination[2].
-
Broth Clarification: Centrifuge S. clavuligerus fermentation broth at 10,000 × g for 15 minutes at 4°C. Causality: Low temperatures halt enzymatic degradation of the clavam oxazolidine ring.
-
Fractionation: Inject the supernatant onto a C18 Reverse-Phase HPLC column. Use a highly polar mobile phase (0.1 M NaH₂PO₄, pH 4.0 / Methanol 95:5).
-
UV Detection: Monitor absorbance at 220 nm. Clavulanic acid and 5S clavams elute at distinct retention times due to differences in side-chain polarity.
-
Validation Check: Subject the collected alanylclavam and clavam-2-carboxylate fractions to LC-MS. Self-validation: Ensure the mass spectra confirm the absence of clavulanic acid, eliminating false-positive synergistic effects.
Phase II: Buffered Antifungal Susceptibility Assay (CLSI M27 Modified)
Objective: Determine the exact MIC against standard fungal panels (Candida albicans, Aspergillus fumigatus).
-
Media Preparation: Prepare RPMI 1640 broth. Critical Step: Buffer the media strictly with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.
-
Causality: The clavam bicyclic nucleus undergoes rapid hydrolysis in unbuffered, acidic, or alkaline environments. Precise pH control ensures the observed MIC reflects true biological inhibition rather than chemical degradation.
-
-
Inoculum Standardization: Suspend fungal colonies in sterile saline to a density of 0.5 McFarland standard (1×10⁶ to 5×10⁶ CFU/mL), then dilute 1:1000 into the buffered RPMI.
-
Microdilution: Perform serial two-fold dilutions of the clavam isolates (ranging from 64 µg/mL to 0.125 µg/mL) in a 96-well microtiter plate.
-
Control Matrix:
-
Positive Control: Fluconazole (validates assay responsiveness).
-
Negative Control: Clavulanic Acid (Validates that (3R,5R) stereoisomers truly lack antifungal activity).
-
-
Incubation & Reading: Incubate at 35°C for 24–48 hours. The MIC is determined as the lowest concentration yielding a ≥50% reduction in turbidity compared to the drug-free growth control.
Strategic Conclusions for Drug Development
The clinical deployment of 5S clavams represents an untapped frontier in antifungal pharmacodynamics. As demonstrated through the comparative assay frameworks, isolates like Alanylclavam prove that altering the stereochemical backbone of well-known β-lactams fundamentally shifts their biological targets from bacterial cell walls to intracellular fungal machinery[4][6].
For R&D professionals, the primary hurdle is not mechanism, but biosynthesis. Wild-type S. clavuligerus produces 5S clavams in low yields compared to clavulanic acid. Modern strain development—leveraging targeted gene replacement techniques (such as knocking out the lat gene or manipulating the ccaR activator)—will be required to eliminate competing pathways and scale 5S clavam production for clinical trials[2][5][8].
References
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Clavam - Wikipedia Source: wikipedia.org [Link]
-
Clavulanic Acid | Encyclopedia MDPI Source: encyclopedia.pub[Link]
-
Ro 22-5417, a new clavam antibiotic from Streptomyces clavuligerus. III. Absolute stereochemistry Source: nih.gov[Link]
-
Streptomyces clavuligerus: The Omics Era | Journal of Industrial Microbiology and Biotechnology Source: oup.com[Link]
-
Applications of Gene Replacement Technology to Streptomyces clavuligerus Strain Development for Clavulanic Acid Production Source: asm.org[Link]
-
INCREASING CLAVULANIC ACID PRODUCTION BOTH IN WILD TYPE AND INDUSTRIAL STREPTOMYCES CLAVULIGERUS STRAINS Source: metu.edu.tr[Link]
-
Alanylclavam Biosynthetic Genes Are Clustered Together with One Group of Clavulanic Acid Biosynthetic Genes in Streptomyces clavuligerus Source: nih.gov[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Clavam-2-carboxylate Potassium in a Laboratory Setting
Clavam-2-carboxylate Potassium, a pivotal molecule in pharmaceutical research and development, demands meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence. Our focus is on the "why" behind each step, empowering researchers to make informed decisions and mitigate risks effectively.
Understanding the Hazard Profile of Clavam-2-carboxylate Potassium
Before any handling procedures can be established, a thorough understanding of the inherent risks associated with Clavam-2-carboxylate Potassium is paramount. This compound presents a multifaceted hazard profile that necessitates a comprehensive safety strategy.
Primary Hazards:
-
Respiratory and Skin Sensitization: A significant concern is the potential for Clavam-2-carboxylate Potassium to cause allergic reactions upon inhalation or skin contact.[1][2][3][4][5][6] Repeated exposure can lead to sensitization, where subsequent contact, even with minute quantities, can trigger severe allergic responses, including asthma-like symptoms.[1][2][3][4][5][6]
-
Flammable Solid: This compound is classified as a flammable solid and may be self-heating in large quantities, posing a fire risk if not stored and handled correctly.[1][2][3][4]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][7]
-
Harmful if Swallowed: Ingestion of Clavam-2-carboxylate Potassium can be harmful.[3]
| Hazard | GHS Classification | Precautionary Statement |
| Flammable Solid | Category 1/2 | P210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking.[1][2] |
| Self-heating substances and mixtures | Category 2 | P235: Keep cool.[1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2][3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Clavam-2-carboxylate Potassium. The rationale for each piece of equipment is directly linked to the compound's hazard profile.
-
Respiratory Protection: Due to the risk of respiratory sensitization, a NIOSH-approved respirator is essential, particularly when handling the powder outside of a certified chemical fume hood.[5][6] For weighing and transferring solid material, a respirator with a particulate filter (N95 or higher) is recommended to prevent inhalation of airborne particles.[8][9]
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact and potential sensitization.[5][10] Nitrile gloves are a suitable choice, and it is crucial to inspect them for any signs of degradation or perforation before use.[11] Double-gloving is recommended when handling larger quantities or during procedures with a higher risk of splashing.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[10][12] However, given the risk of serious eye irritation, a face shield should be worn in conjunction with safety glasses, especially when there is a potential for splashing or aerosol generation.[3][13]
-
Body Protection: A full-length laboratory coat, preferably one that is flame-resistant, should be worn and fully fastened.[11] Disposable gowns can provide an additional layer of protection and should be considered for procedures with a high risk of contamination.[8]
Procedural Guidance for Safe Handling: A Step-by-Step Approach
This section outlines a comprehensive, step-by-step workflow for the safe handling of Clavam-2-carboxylate Potassium, from receipt of the material to its final disposal.
Pre-Handling and Preparation
-
Information Review: Before handling the compound for the first time, all personnel must read and understand the Safety Data Sheet (SDS).[14]
-
Work Area Designation: Designate a specific area for handling Clavam-2-carboxylate Potassium, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][10] Have a spill kit readily available that is appropriate for a flammable solid.
Weighing and Aliquoting
-
Containment: Whenever possible, perform all manipulations of the solid compound within a chemical fume hood or a powder containment hood. This is the most effective way to prevent the generation of airborne dust.
-
Static Control: Clavam-2-carboxylate Potassium is a flammable solid; therefore, measures to control static electricity should be in place. Use anti-static weigh boats and ensure that all equipment is properly grounded.
-
Gentle Handling: Avoid any actions that could generate dust, such as rapid scooping or pouring from a height. Use a spatula to gently transfer the solid.
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to minimize the potential for aerosolization.
-
Vessel Selection: Use a container that can be securely capped or sealed to prevent the release of vapors.
Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with Clavam-2-carboxylate Potassium. A 70% ethanol solution is generally effective for this purpose.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[12][13]
Operational and Disposal Plans
A robust operational plan includes not only the handling procedures but also clear guidelines for storage and disposal.
Storage
-
Temperature and Environment: Store Clavam-2-carboxylate Potassium in a tightly sealed container in a cool, well-ventilated area, away from sources of ignition.[1][15] The recommended storage temperature is 4°C.[1][10]
-
Incompatible Materials: Store away from strong oxidizing agents.
Spill Management
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[15] Clean the spill area with an appropriate decontaminating solution.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.[15]
Waste Disposal
-
Segregation: All waste contaminated with Clavam-2-carboxylate Potassium, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[3]
-
Licensed Disposal: The disposal of this hazardous waste must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4] Do not dispose of this material down the drain or in the regular trash.[2]
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the critical steps involved in safely handling Clavam-2-carboxylate Potassium, the following workflow diagram has been created.
Caption: Workflow for the safe handling of Clavam-2-carboxylate Potassium.
By adhering to these comprehensive guidelines, researchers and laboratory professionals can confidently and safely work with Clavam-2-carboxylate Potassium, fostering a secure and productive research environment. This commitment to safety not only protects individuals but also upholds the integrity of scientific discovery.
References
-
DC Fine Chemicals. (2024). 110530 - Potassium clavulanate, Ph. Eur. - Safety Data Sheet. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CLAVULANATE POTASSIUM EP IMPURITY J. Retrieved from [Link]
-
Covetrus. (n.d.). SAFETY DATA SHEET - Amoxicillin & Clavulanate Potassium for Oral Suspension, USP. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - Clavulanic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Covetrus. (2013). SAFETY DATA SHEET - Clavamox® Tablets. Retrieved from [Link]
-
ChemWhat. (n.d.). Clavam-2-Carboxylate Potassium CAS#: 2196185-67-6. Retrieved from [Link]
-
Ofipharma. (2019). Safety Data Sheet - Potassium Clavulanate. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
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Aussie Pharma Direct. (2025). What PPE Should You Wear for Radiation Protection?. Retrieved from [Link]
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U.S. Department of Energy. (2010). Selection and Use of Radiological Protective Clothing. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
